molecular formula C22H27N3O2 B11372441 1-[2-(2,4-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[2-(2,4-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11372441
M. Wt: 365.5 g/mol
InChI Key: MNKVNMWNUWAVLK-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. This compound is characterized by its complex structure, which includes a benzodiazole core, a morpholine ring, and a dimethylphenoxyethyl group. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Introduction of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole derivative with 2-(2,4-dimethylphenoxy)ethyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the benzodiazole core.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-[2-(2,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole: Lacks the morpholine ring.

    2-[(Morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Lacks the dimethylphenoxyethyl group.

    1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole: Contains a piperidine ring instead of a morpholine ring.

Uniqueness: The presence of both the morpholine ring and the dimethylphenoxyethyl group in 1-[2-(2,4-dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole makes it unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

4-[[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C22H27N3O2/c1-17-7-8-21(18(2)15-17)27-14-11-25-20-6-4-3-5-19(20)23-22(25)16-24-9-12-26-13-10-24/h3-8,15H,9-14,16H2,1-2H3

InChI Key

MNKVNMWNUWAVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C

Origin of Product

United States

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